4-(2-Methyl-2-propenyl)benzoic acid
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Overview
Description
4-(2-Methyl-2-propenyl)benzoic acid is an organic compound with the molecular formula C({11})H({12})O(_{2}) It is characterized by a benzoic acid core substituted with a 2-methyl-2-propenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-2-propenyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid reacts with 2-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl side chain. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The aromatic ring can participate in electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)).
Common Reagents and Conditions:
Oxidation: KMnO(_4) in an alkaline medium.
Reduction: LiAlH(_4) in dry ether.
Substitution: HNO(_3) and H(_2)SO(_4) for nitration.
Major Products:
Oxidation: Conversion of the alkyl side chain to a carboxylic acid.
Reduction: Formation of 4-(2-Methyl-2-propenyl)benzyl alcohol.
Substitution: Formation of nitro derivatives of this compound.
Scientific Research Applications
4-(2-Methyl-2-propenyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving carboxylic acids.
Medicine: Research into its potential therapeutic properties is ongoing, including its use as a building block for drug development.
Industry: It is used in the manufacture of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2-propenyl)benzoic acid depends on its application. In chemical reactions, the carboxylic acid group can act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, lacking the 2-methyl-2-propenyl group.
4-Methylbenzoic Acid: Similar structure but with a methyl group instead of the 2-methyl-2-propenyl group.
4-(2-Methylpropyl)benzoic Acid: Similar but with a different alkyl side chain.
Uniqueness: 4-(2-Methyl-2-propenyl)benzoic acid is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s behavior in synthetic and biological contexts, making it a valuable molecule for specialized applications.
Properties
IUPAC Name |
4-(2-methylprop-2-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMZPPSIMZAULA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631015 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168194-08-9 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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